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Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705

Disclaimer: Initial research indicates a potential misidentification in the requested topic. BAY-
184 is a KAT6A/B inhibitor, not an ATR inhibitor. This guide will focus on BAY 1895344 (also
known as Elimusertib), a potent and selective ATR inhibitor developed by Bayer, to align with
the core requirement of discussing the role of ATR inhibition.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA
Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2]
[3] ATR is activated by a broad range of DNA lesions and replication stress, initiating a
signaling cascade that coordinates cell cycle checkpoints, DNA repair, and replication fork
stability.[1][2][3] Due to the heightened reliance of cancer cells on the ATR pathway to manage
intrinsic replication stress and defects in other DDR pathways, ATR inhibition has emerged as a
promising therapeutic strategy.[1][4]

BAY 1895344 (Elimusertib) is a potent, selective, and orally bioavailable small molecule
inhibitor of ATR kinase.[5][6][7] This technical guide provides a comprehensive overview of the
mechanism of action, preclinical and clinical data, and experimental methodologies related to
the ATR inhibitor BAY 1895344.
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Mechanism of Action of ATR and its Inhibition by
BAY 1895344

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and
replication stress.[1] ATR, in complex with its binding partner ATRIP, is recruited to sites of
single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[3][8] This recruitment,
along with the presence of the 9-1-1 checkpoint clamp and the activator TopBP1, leads to the
full activation of ATR's kinase activity.[2] Once activated, ATR phosphorylates a multitude of
downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][8] The ATR-Chk1l
signaling cascade plays a pivotal role in:

o Cell Cycle Arrest: By targeting CDC25 phosphatases, the ATR-Chk1 pathway prevents entry
into mitosis in the presence of DNA damage, allowing time for repair.[2]

o Replication Fork Stabilization: ATR signaling is crucial for stabilizing stalled replication forks,
preventing their collapse into deleterious DNA double-strand breaks.[2][3]

« Inhibition of Origin Firing: To conserve resources and prevent further DNA damage, the ATR
pathway suppresses the firing of new replication origins.[2]

BAY 1895344 exerts its therapeutic effect by directly and selectively inhibiting the kinase
activity of ATR.[6][7] This inhibition disrupts the downstream signaling cascade, leading to:

o Abrogation of the G2/M checkpoint, forcing cells with unrepaired DNA damage to enter
mitosis.[9]

¢ Increased replication stress due to the inability to stabilize stalled replication forks.

o Synthetic lethality in tumor cells with pre-existing defects in other DNA damage repair
pathways, such as those with mutations in ATM or BRCA1/2.[10][11]

The selective targeting of cancer cells is achieved due to their higher intrinsic level of
replication stress and frequent mutations in other DDR genes, making them more dependent
on the ATR pathway for survival compared to normal cells.[4]

Quantitative Data for BAY 1895344

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4631635/
https://journals.biologists.com/jcs/article/128/23/4255/55351/ATM-and-ATR-signaling-at-a-glance
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4631635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663384/
https://journals.biologists.com/jcs/article/128/23/4255/55351/ATM-and-ATR-signaling-at-a-glance
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663384/
https://www.selleckchem.com/products/elimusertib-bay-1895344-.html
https://www.selleckchem.com/products/bay-1895344-hcl.html
https://pubmed.ncbi.nlm.nih.gov/38104870/
https://aacrjournals.org/mct/article/19/1/26/92777/The-Novel-ATR-Inhibitor-BAY-1895344-Is-Efficacious
https://pubmed.ncbi.nlm.nih.gov/31582533/
https://synapse.patsnap.com/article/novel-atr-inhibitor-bay-1895344-potency-selectivity-and-therapeutic-potential-in-preclinical-tumor-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the key quantitative data for BAY 1895344 from preclinical and

clinical studies.

Table 1: In Vitro Potency and Selectivity of BAY 1895344

Parameter Value Cell Line/System Reference

ATR IC50 7nM Biochemical Assay [61[71112]
Cellular Mechanistic
Assay (Hydroxyurea-

ATR IC50 36+5nM _ [10][13]
induced H2AX
phosphorylation)

ATM IC50 1420 nM Biochemical Assay [12]

DNA-PK IC50 332 nM Biochemical Assay [12]

mTOR IC50 >61x ATR IC50 Biochemical Assay [12]

PI3K IC50 3270 nM Biochemical Assay [12]

Median Panel of human tumor

o 78 nM . [61[12]
Antiproliferative 1C50 cell lines
Table 2: Preclinical In Vivo Efficacy of BAY 1895344 (Monotherapy)
Model Dosing Schedule Outcome Reference
GRANTA-519 (Mantle 50 mg/kg, twice daily, Strong antitumor [10]

Cell Lymphoma)

3 days on/4 days off

efficacy

MOC2 and JHU-012
(HNSCCQC)

Delayed tumor growth

[9]

Table 3: Clinical Efficacy of BAY 1895344 (Phase | Study - NCT03188965)
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Parameter Value Patient Population Reference
Maximum Tolerated 40 mg twice daily, 3 Advanced solid
[L4][15][16][17]
Dose (MTD) days on/4 days off tumors
Objective Response Patients treated at
30.7% [18]

Rate (ORR) >40 mg BID
ORR in patients with Patients treated at or

. 36.4% [15]
ATM aberrations above MTD
Disease Control Rate 57.1% Overall population [15]

Median Duration of
315.5 days Responders [15][17]
Response

Table 4: Pharmacokinetics of BAY 1895344

Parameter Value Species/Context Reference

Time to Maximum
Plasma Concentration 1 hour Humans (Phase 1) [15]

(Tmax)

Mean Terminal Half-

) 11.5 hours Humans (Phase I) [15]
life (t1/2)
Dose-dependent;
Bioavailability increases at higher Mice [19]
doses
Elimination Absorption-rate limited  Mice [19]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the
activity of BAY 1895344.

In Vitro ATR Kinase Activity Assay (HTRF)
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This biochemical assay measures the direct inhibitory effect of a compound on ATR kinase
activity.[20]

e Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify
the phosphorylation of a substrate by the ATR/ATRIP complex.

e Materials:
o Human recombinant ATR/ATRIP complex
o GST-cMyc-p53 substrate
o ATP
o Assay Buffer
o Test compound (BAY 1895344)

o Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and d2-
labeled anti-GST antibody)

e Procedure:

o The ATR/ATRIP enzyme complex is incubated with the test compound at various
concentrations.

o The GST-cMyc-p53 substrate is added to the reaction mixture.
o The phosphorylation reaction is initiated by the addition of ATP.
o The reaction is incubated at room temperature.

o The reaction is stopped, and detection reagents are added.

o The HTRF signal is read on a compatible plate reader.

o IC50 values are calculated from the dose-response curves.[20]
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Cellular ATR Inhibition Assay (Western Blot for pChk1)

This cell-based assay determines the ability of a compound to inhibit ATR activity within a
cellular context.[21][22]

e Principle: ATR activation by a DNA damaging agent leads to the phosphorylation of Chk1 at
Ser345. Inhibition of ATR by BAY 1895344 will reduce the levels of phosphorylated Chk1
(pChk1), which can be detected by Western blotting.

o Materials:
o Cancer cell line of interest
o Complete cell culture medium
o BAY 1895344 stock solution
o DNA damaging agent (e.g., Hydroxyurea)
o Lysis buffer with protease and phosphatase inhibitors
o Primary antibodies (anti-pChk1 Ser345, anti-total Chk1, loading control)
o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
» Procedure:

o Cells are seeded and allowed to attach.

o

Cells are pre-incubated with various concentrations of BAY 1895344,

[¢]

DNA damage is induced by adding a DNA damaging agent.

[¢]

Cells are harvested and lysed.

[e]

Protein concentration is quantified.
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o Proteins are separated by SDS-PAGE and transferred to a membrane.
o The membrane is probed with primary and secondary antibodies.

o The signal is detected, and the levels of pChk1l are normalized to total Chkl and a loading
control.[21][22]

DNA Damage Assessment (YH2AX Staining)

This method is used to quantify DNA double-strand breaks, a marker of DNA damage.[23][24]

e Principle: The phosphorylation of histone H2AX at Ser139 (yH2AX) is an early cellular
response to DNA double-strand breaks. The presence of yH2AX foci can be visualized and
quantified using immunofluorescence microscopy or flow cytometry.

e Materials:
o Cells or tissue samples
o Fixation and permeabilization buffers
o Primary antibody (anti-yH2AX)
o Fluorescently labeled secondary antibody
o DAPI for nuclear counterstaining
o Microscope or flow cytometer
e Procedure (Immunofluorescence):
o Cells are grown on coverslips, treated as required, and then fixed and permeabilized.
o Cells are incubated with the primary anti-yH2AX antibody.

o After washing, cells are incubated with a fluorescently labeled secondary antibody and
DAPI.
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o Coverslips are mounted on slides, and images are acquired using a fluorescence
microscope.

o The number of yH2AX foci per cell is quantified.[23][24]

Cell Proliferation Assay (MTS/MTT)

This assay determines the effect of a compound on cell viability and proliferation.[21][22]

e Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a
colored formazan product. The amount of formazan produced is proportional to the number
of viable cells.

e Materials:
o 96-well cell culture plates
o Cancer cell line of interest
o Complete cell culture medium
o BAY 1895344 stock solution
o MTS or MTT reagent
o Microplate reader

e Procedure:

[e]

Cells are seeded in a 96-well plate and allowed to attach.

Cells are treated with serial dilutions of BAY 1895344.

o

[¢]

The plate is incubated for a defined period (e.g., 72-96 hours).

[¢]

MTS or MTT reagent is added to each well.

[e]

The plate is incubated to allow for color development.
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o The absorbance is measured using a microplate reader.
o IC50 values are calculated from the dose-response curves.[21][22]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATR signaling pathway, the mechanism of action of BAY
1895344, and a typical experimental workflow for its evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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